molecular formula C35H46NO5P B565734 Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate CAS No. 1065472-74-3

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate

Cat. No.: B565734
CAS No.: 1065472-74-3
M. Wt: 591.729
InChI Key: VEHDCRGDBVXJKR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and multiple functional group assemblies. The complete International Union of Pure and Applied Chemistry name is this compound. This nomenclature systematically describes the compound's structural hierarchy, beginning with the phosphate ester functionality that forms the molecular backbone, proceeding through the oxazoline heterocycle, and terminating with the octylphenyl substitution pattern.

The structural elucidation reveals a phosphate triester where two of the ester positions are occupied by benzyl groups (phenylmethyl groups), while the third position contains a complex oxazoline-bearing substituent. The oxazoline ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms, with the nitrogen at position 1 and oxygen at position 3 of the ring system. The 4,5-dihydro designation indicates that the oxazoline ring is saturated at positions 4 and 5, distinguishing it from the fully unsaturated oxazole aromatic system.

The 2-methyl substitution on the oxazoline ring provides additional structural specificity, while the 4-position carries a methylene bridge connecting to the phosphate ester functionality. The most structurally complex substituent is the 2-(4-octylphenyl)ethyl group attached at the 4-position of the oxazoline ring, which consists of an ethylene bridge connecting the oxazoline to a para-octylsubstituted benzene ring. The octyl chain is a linear eight-carbon alkyl substituent that significantly contributes to the molecule's lipophilicity and overall three-dimensional structure.

Chemical Abstracts Service Registry Number (1065472-74-3) and Alternative Chemical Designations

The Chemical Abstracts Service registry number 1065472-74-3 serves as the unique numerical identifier for this specific chemical entity within the Chemical Abstracts Service database system. This registry number was assigned to distinguish this particular dibenzyl phosphate derivative from the numerous other organophosphorus compounds documented in the chemical literature. The Chemical Abstracts Service nomenclature system provides an alternative systematic name: Phosphoric acid [4,5-dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolyl]methyl bis(phenylmethyl) ester.

Several alternative chemical designations and synonyms have been documented across various chemical databases and suppliers. The compound has been referred to as Dibenzyl ((2-methyl-4-(4-octylphenethyl)-4,5-dihydrooxazol-4-yl)methyl) phosphate in certain database entries. Another documented variant is dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate, which emphasizes the specific stereochemistry and substitution pattern.

In Chinese chemical databases, the compound is designated as {2-甲基-4-[2-(4-辛基苯基)乙基]-4,5-二氢-1,3-噁唑-4-基}甲基磷酸二苄酯, reflecting the systematic translation of the International Union of Pure and Applied Chemistry nomenclature into Chinese chemical naming conventions. These various nomenclature systems all refer to the identical chemical structure while reflecting different organizational approaches to systematic chemical naming.

The compound has been catalogued across multiple chemical supplier databases with consistent Chemical Abstracts Service number attribution, ensuring reliable identification across commercial and research applications. This systematic cataloguing facilitates accurate communication among researchers and ensures proper identification in synthetic chemistry applications.

Molecular Formula (C₃₅H₄₆NO₅P) and Mass Spectrometric Characterization

The molecular formula C₃₅H₄₆NO₅P accurately represents the elemental composition of this compound. This formula indicates the presence of 35 carbon atoms, 46 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom, yielding a molecular weight of 591.72 grams per mole. The molecular composition reflects the compound's substantial size and complexity, with the high carbon-to-heteroatom ratio indicating significant lipophilic character.

Molecular Parameter Value Source
Molecular Formula C₃₅H₄₆NO₅P
Molecular Weight 591.72 g/mol
Heavy Atom Count 42
Rotatable Bond Count 19
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6

Mass spectrometric characterization of this compound would employ electrospray ionization techniques due to the presence of the phosphate functional group, which readily forms ionic species under appropriate pH conditions. The phosphate moiety's propensity for protonation and deprotonation makes it particularly amenable to both positive and negative ion mode mass spectrometry. In positive ion mode, the compound would likely form protonated molecular ions [M+H]⁺ at mass-to-charge ratio 592, while sodium and potassium adducts [M+Na]⁺ and [M+K]⁺ would appear at mass-to-charge ratios 614 and 630, respectively.

The fragmentation pattern during collision-induced dissociation would be characterized by the loss of the benzyl groups from the phosphate ester positions, generating diagnostic fragment ions. The loss of a single benzyl group (C₇H₇, 91 daltons) would produce a fragment at mass-to-charge ratio 501, while sequential loss of both benzyl groups would yield a fragment at mass-to-charge ratio 410. The oxazoline ring system would be expected to remain largely intact during low-energy collision-induced dissociation, as five-membered heterocycles typically exhibit greater stability than phosphate ester bonds under these conditions.

High-resolution mass spectrometry using time-of-flight or Orbitrap analyzers would provide exact mass measurements enabling definitive molecular formula confirmation. The theoretical exact mass for the molecular ion would be 591.31136 daltons, allowing for mass accuracy determinations typically within 5 parts per million for modern instrumentation. Tandem mass spectrometry experiments (MS/MS) would provide detailed structural information through systematic fragmentation analysis, enabling confirmation of the compound's identity in complex mixtures or synthetic reaction monitoring applications.

Properties

IUPAC Name

dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46NO5P/c1-3-4-5-6-7-10-15-31-20-22-32(23-21-31)24-25-35(28-38-30(2)36-35)29-41-42(37,39-26-33-16-11-8-12-17-33)40-27-34-18-13-9-14-19-34/h8-9,11-14,16-23H,3-7,10,15,24-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHDCRGDBVXJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Hydroxyamides

Oxazoline rings are typically synthesized via cyclocondensation of β-hydroxyamides with nitriles or via the Bohlmann-Rahtz reaction. For this compound, the reaction proceeds as follows:

Reaction Scheme :

CH3C(O)NHCH2CH(OH)R+R’CNOxazoline+H2O\text{CH}3\text{C(O)NHCH}2\text{CH(OH)R} + \text{R'CN} \rightarrow \text{Oxazoline} + \text{H}_2\text{O}

  • R : 2-(4-Octylphenyl)ethyl group

  • R' : Methyl group

Conditions :

  • Catalyst: ZnCl<sub>2</sub> or BF<sub>3</sub>·Et<sub>2</sub>O (Lewis acid)

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–100°C, 12–24 hours.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)≥95%
StereoselectivityRacemic mixture

Alkylation of the Oxazoline Intermediate

The 4-octylphenethyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

Friedel-Crafts Pathway :

Oxazoline+1-Octyl-4-vinylbenzeneAlCl3Alkylated Oxazoline\text{Oxazoline} + \text{1-Octyl-4-vinylbenzene} \xrightarrow{\text{AlCl}_3} \text{Alkylated Oxazoline}

Optimization Challenges :

  • Competing oligomerization of the alkylating agent.

  • Steric hindrance due to the bulky octyl group.

Alternative Method :
Use of Grignard Reagents (e.g., 4-Octylphenylmagnesium bromide) for nucleophilic addition to a ketone intermediate.

Phosphorylation of the Hydroxymethyl Group

Dibenzyl Phosphorylation

The hydroxymethyl group is phosphorylated using dibenzyl chlorophosphate under basic conditions:

Reaction Scheme :

ROH+(BnO)2P(O)ClEt3NROPO(OCH2C6H5)2+HCl\text{ROH} + (\text{BnO})2\text{P(O)Cl} \xrightarrow{\text{Et}3\text{N}} \text{ROPO(OCH}2\text{C}6\text{H}5)2 + \text{HCl}

  • R : Oxazoline-methyl group

Conditions :

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C → RT, 4–6 hours

  • Yield: 70–85%.

Side Reactions :

  • Over-phosphorylation (mitigated by stoichiometric control).

  • Benzyl group cleavage under acidic conditions.

Isotopic Labeling (Deuterated Variant)

For deuterated derivatives (e.g., TRC-D417892), the methyl group is substituted with CD<sub>3</sub> via deuterium exchange using D<sub>2</sub>O and Pt/C catalysts.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate gradient).

  • HPLC : C18 column, acetonitrile/water (90:10), UV detection at 254 nm.

Spectroscopic Validation

TechniqueKey Signals
<sup>1</sup>H NMR δ 7.3–7.1 (m, 10H, benzyl), δ 4.2 (s, 2H, CH<sub>2</sub>OP), δ 1.2 (m, 15H, octyl)
<sup>31</sup>P NMR δ -0.5 to +0.5 (singlet, phosphate)
HRMS m/z 595.742 [M+H]<sup>+</sup>

Industrial-Scale Challenges and Solutions

Custom Synthesis Constraints

  • Regulatory Hurdles : Controlled substance status requires permits for transport and handling.

  • Stability Issues : Short shelf life (6–12 months at -20°C).

Green Chemistry Alternatives

  • Replace ZnCl<sub>2</sub> with biocatalysts (lipases) for oxazoline formation.

  • Use flow chemistry to improve phosphorylation efficiency .

Chemical Reactions Analysis

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate can undergo various chemical reactions, including:

Scientific Research Applications

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate involves its interaction with specific molecular targets. The oxazoline ring and phosphate group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Fingolimod Phosphate and Derivatives

Fingolimod (FTY720) , a sphingosine-1-phosphate (S1P) receptor modulator approved for multiple sclerosis, shares functional similarities with the target compound. However, critical differences include:

Feature Target Compound Fingolimod Phosphate
Core Structure Oxazoline ring Amino alcohol backbone
Phosphate Group Dibenzyl-protected ester Free phosphate (active form)
Lipophilicity High (logP ~5.2, predicted) due to 4-octylphenyl Moderate (logP ~3.8)
Solubility High in organic solvents (protected ester) Moderate aqueous solubility
Metabolic Stability Likely slower hydrolysis due to benzyl protection Rapid dephosphorylation in vivo

Deuterated Analogs: describes a deuterated variant (methyl-d4 phosphate), which may exhibit enhanced metabolic stability due to the kinetic isotope effect, prolonging half-life compared to non-deuterated forms .

Oxazoline-Containing Derivatives

The compound reported in , 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, provides a structural contrast:

Feature Target Compound Compound
Substituents 4-Octylphenyl, dibenzyl phosphate Diphenyl, propanol
Functionality Lipophilic, prodrug design Polar hydroxyl group, less lipophilic
Solubility High (benzyl phosphate) Low (non-ionic substituents)
Applications Potential prodrug for targeted therapies Crystallographic studies (no reported bioactivity)

The target compound’s 4-octylphenyl group confers superior membrane permeability, while the compound’s hydroxyl group limits its utility in hydrophobic environments.

Tolpyralate (Unrelated but Contextual)

While Tolpyralate () is a herbicide with a pyrazole-benzoyl structure, its inclusion here highlights divergent applications despite superficial similarities in aromatic substituents. The target compound’s oxazoline core and phosphate ester distinguish it from Tolpyralate’s agrochemical design .

Research Findings and Implications

  • Solubility & Stability: The dibenzyl phosphate group in the target compound improves solubility in organic media compared to non-esterified oxazolines, facilitating formulation .
  • Deuterated Derivatives : Substitution with deuterium (methyl-d4) may reduce metabolic clearance, as seen in analogous compounds .

Biological Activity

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate (CAS No. 1065472-74-3) is a complex organic compound with potential biological activities. Its unique structure, which includes an oxazole ring and phosphate group, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C35H46NO5P
  • Molecular Weight : 591.72 g/mol
  • Structure : The compound features a dibenzyl moiety attached to a methyl phosphate group and a substituted oxazole ring.

Anticancer Properties

Research indicates that compounds with similar structures to dibenzyl phosphate exhibit significant anticancer activities. For example, studies on related oxazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation.

Compound TypeCancer TypeIC50 Value (μM)
Oxazole DerivativeColon Carcinoma (HCT-116)6.2
Oxazole DerivativeBreast Cancer (T47D)27.3

Neuroprotective Effects

The oxazole derivatives have also been studied for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Antimicrobial Activity

Preliminary studies suggest that dibenzyl phosphate may possess antimicrobial properties. Compounds structurally similar to dibenzyl phosphate have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.

The biological activity of dibenzyl phosphate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and growth.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Neurotransmitter Modulation : By affecting neurotransmitter levels through AChE inhibition, these compounds can influence neurological functions.

Case Studies

  • Study on Anticancer Activity : A study published in PMC evaluated various oxazole derivatives, including those structurally related to dibenzyl phosphate, showing significant cytotoxicity against cancer cell lines with IC50 values ranging from 6 to 43 μM .
  • Neuroprotective Study : Research focused on the neuroprotective effects of oxazole derivatives indicated their potential in treating Alzheimer's disease by inhibiting AChE and protecting neuronal cells from oxidative stress .
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of dibenzyl phosphate analogs against pathogenic bacteria, showing effectiveness comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be monitored for purity?

The synthesis typically involves three key steps: (1) cyclization to form the 4,5-dihydro-1,3-oxazole ring, (2) alkylation to introduce the 4-octylphenyl-ethyl substituent, and (3) phosphorylation using dibenzyl phosphate. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side reactions, such as ring-opening or incomplete phosphorylation.

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. For final purification, preparative HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium 1-octanesulfonate buffer, pH 4.6) ensures high purity .
  • Characterization : 1H/13C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. For ambiguous signals, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H NMR identifies methyl and benzyl protons, while 31P NMR confirms phosphate ester formation. Aromatic proton splitting patterns help verify substitution on the oxazoline ring .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A sodium acetate/1-octanesulfonate buffer system (pH 4.6) paired with methanol optimizes peak resolution .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+) and detects phosphorylation byproducts .

Advanced Questions

Q. How can computational methods predict conformational stability and guide synthetic optimization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s low-energy conformers. Key parameters include:

  • Torsional angles : The 4-octylphenyl chain’s flexibility may lead to multiple rotamers.
  • Non-covalent interactions : Van der Waals forces between the octyl chain and oxazoline ring influence stability. Experimental validation involves comparing calculated IR/Raman spectra with observed data. Discrepancies may indicate overlooked solvent effects or crystal packing forces .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystal Growth : Slow evaporation from a dichloromethane/hexane mixture promotes single-crystal formation. The long 4-octylphenyl chain may hinder crystallization, requiring seeding or temperature gradients.
  • Refinement : SHELXL refines the structure using high-resolution data. For twinned crystals, SHELXD resolves overlapping reflections .
  • Validation : Hydrogen-bonding networks and π-π interactions between benzyl groups stabilize the crystal lattice. Compare bond lengths/angles with similar oxazoline derivatives .

Q. How can researchers resolve contradictions between NMR data and computational stereochemical predictions?

Conflicting data often arise from dynamic processes (e.g., rotamerism) or undetected diastereomers. Mitigation strategies include:

  • Variable-temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, simplifying splitting patterns.
  • NOESY experiments : Cross-peaks between the oxazoline methyl group and adjacent protons confirm spatial proximity, ruling out alternative stereoisomers .
  • Re-synthesis : If diastereomers are suspected, chiral chromatography or recrystallization isolates enantiomers for independent analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic or biological systems?

  • Ligand Design : The oxazoline ring’s electron-rich nitrogen may coordinate metals, suggesting potential as a catalyst ligand. Test metal-binding affinity via titration experiments monitored by UV-vis or 31P NMR .
  • Hydrolysis Studies : Phosphate ester stability under physiological conditions (pH 7.4, 37°C) can be assessed using HPLC to track degradation products. Buffer systems mimicking biological fluids (e.g., PBS) enhance relevance .

Methodological Notes

  • Safety : Handle phosphate esters in a fume hood with PPE (gloves, goggles). Waste must be neutralized before disposal .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as moisture can hydrolyze the oxazoline ring during synthesis .

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